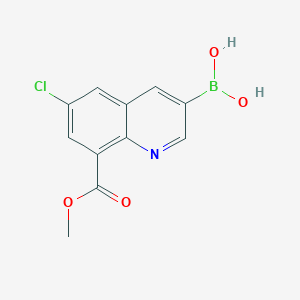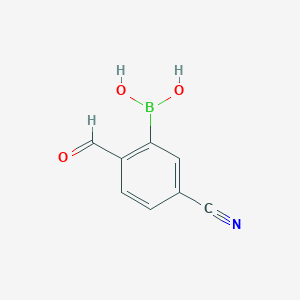![molecular formula C12H18BNO2 B8119100 [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119100.png)
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is an organic compound with the molecular formula C12H18BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a 1-methylpiperidin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methylpiperidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the phenyl ring.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the inhibition of their activity. This interaction is particularly useful in the design of enzyme inhibitors and receptor modulators .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the 1-methylpiperidin-4-yl group, making it less versatile in certain applications.
4-Pyridinylboronic acid: Contains a pyridine ring instead of a phenyl ring, leading to different chemical properties and reactivity.
Uniqueness
[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is unique due to the presence of the 1-methylpiperidin-4-yl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Propiedades
IUPAC Name |
[4-(1-methylpiperidin-4-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERYWXNUEBFAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Bromo-3-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8119025.png)


![[2-(Benzyloxy)-3-cyano-5-fluorophenyl]boronic acid](/img/structure/B8119059.png)


![[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119093.png)
![[5-Chloro-2-(trideuteriomethoxy)phenyl]boronic acid](/img/structure/B8119106.png)





